molecular formula C12H13NO4 B8781773 1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone CAS No. 78282-45-8

1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone

Cat. No. B8781773
Key on ui cas rn: 78282-45-8
M. Wt: 235.24 g/mol
InChI Key: XPLNSJFVMBLFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04461906

Procedure details

150 mg of 1-(3-benzoyloxy-4-methoxybenzoyl)pyrrolin-2-one are dissolved in 100 ml of ethyl acetate and hydrogenated with hydrogen over 150 mg of 5% palladium/carbon at atmospheric pressure. The catalyst is filtered off and the filtrate is concentrated. The residue is stirred at room temperature in diethyl ether. After filtration, there is obtained 1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone of melting point 122°-124° C.
Name
1-(3-benzoyloxy-4-methoxybenzoyl)pyrrolin-2-one
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:9][C:10]1[CH:11]=[C:12]([CH:21]=[CH:22][C:23]=1[O:24][CH3:25])[C:13]([N:15]1[CH2:19][CH2:18][CH2:17][C:16]1=[O:20])=[O:14])(=O)C1C=CC=CC=1>C(OCC)(=O)C.[H][H].[Pd]>[OH:9][C:10]1[CH:11]=[C:12]([CH:21]=[CH:22][C:23]=1[O:24][CH3:25])[C:13]([N:15]1[CH2:19][CH2:18][CH2:17][C:16]1=[O:20])=[O:14]

Inputs

Step One
Name
1-(3-benzoyloxy-4-methoxybenzoyl)pyrrolin-2-one
Quantity
150 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC=1C=C(C(=O)N2C(CCC2)=O)C=CC1OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The residue is stirred at room temperature in diethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
FILTRATION
Type
FILTRATION
Details
After filtration

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)N2C(CCC2)=O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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